molecular formula C20H21Cl2N3O B3239331 (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol CAS No. 1420864-27-2

(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol

Cat. No.: B3239331
CAS No.: 1420864-27-2
M. Wt: 390.3 g/mol
InChI Key: FOTBONHBRLCEKV-UHFFFAOYSA-N
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Description

(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is a complex organic compound that features a benzimidazole core linked to a piperidine ring, with a methanol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with 3,4-dichlorobenzaldehyde under acidic conditions. The resulting benzimidazole intermediate is then reacted with piperidine in the presence of a suitable base to form the piperidine-substituted benzimidazole. Finally, the methanol group is introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)formaldehyde or (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carboxylic acid.

    Reduction: Formation of dihydro derivatives of the benzimidazole ring.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Researchers investigate its effects on cellular processes and its potential therapeutic benefits.

Medicine

In medicine, this compound is explored for its potential to treat various diseases. Its interactions with specific molecular targets may lead to the development of new medications for conditions such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol
  • (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methanol
  • (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-2-yl)methanol

Uniqueness

(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is unique due to the specific positioning of the methanol group on the piperidine ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O/c21-16-8-7-14(10-17(16)22)12-25-19-6-2-1-5-18(19)23-20(25)24-9-3-4-15(11-24)13-26/h1-2,5-8,10,15,26H,3-4,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTBONHBRLCEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137530
Record name 3-Piperidinemethanol, 1-[1-[(3,4-dichlorophenyl)methyl]-1H-benzimidazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420864-27-2
Record name 3-Piperidinemethanol, 1-[1-[(3,4-dichlorophenyl)methyl]-1H-benzimidazol-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420864-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinemethanol, 1-[1-[(3,4-dichlorophenyl)methyl]-1H-benzimidazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol
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(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol
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(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol
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(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol
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(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol
Reactant of Route 6
(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol

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